2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3S/c1-16-11(8-15-12(16)17-7-6-14)9-2-4-10(13)5-3-9/h2-5,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPURRZHSZYRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation
The imidazole ring is typically constructed via cyclocondensation reactions. A common precursor for 5-(4-bromophenyl)-1-methyl-1H-imidazole derivatives involves reacting 4-bromobenzaldehyde with methylamine and a thiocyanate source. For instance, 1-methyl-5-(4-bromophenyl)-1H-imidazole-2-thiol can be synthesized by heating 4-bromobenzaldehyde, methylamine hydrochloride, and ammonium thiocyanate in ethanol under reflux. This method leverages the Van Leusen imidazole synthesis, where aldehydes react with TosMIC (tosylmethyl isocyanide) derivatives, though adaptations using thiourea or thiocyanate salts are also documented.
The thiol group at position 2 of the imidazole ring is critical for subsequent alkylation. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the regioselectivity of this step, with characteristic S–H stretches at ~2550 cm⁻¹ and aromatic proton signals between δ 7.2–8.0 ppm.
Thioether Linkage via Alkylation
The thiol group undergoes nucleophilic substitution with chloroacetonitrile to form the thioether. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or ethanol, using cesium carbonate (Cs₂CO₃) as a base to deprotonate the thiol. For example, mixing 1-methyl-5-(4-bromophenyl)-1H-imidazole-2-thiol with chloroacetonitrile and Cs₂CO₃ in ethanol at 80°C for 6 hours yields the target compound in ~85% purity.
Key variables affecting yield:
- Base selection: Cs₂CO₃ outperforms K₂CO₃ or NaOH due to its superior solubility in ethanol and milder reaction conditions.
- Solvent polarity: Ethanol balances reactivity and environmental safety, whereas DMF increases reaction rates but complicates purification.
- Temperature: Elevated temperatures (80–100°C) reduce reaction times but risk nitrile hydrolysis.
Alternative Approaches and Innovations
Three-Component Coupling Strategy
A novel method inspired by green chemistry principles employs a one-pot, three-component reaction using:
- 1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) as an ethyl piperazine surrogate.
- Diphenyl disulfide as a sulfur donor.
- Trimethylsilyl cyanide (TMSCN) as a nitrile source.
This approach eliminates the need for pre-formed imidazole-thiol intermediates. Reacting CAABC, disulfide, and TMSCN in ethanol at 100°C for 3 hours under air affords the product directly, with yields up to 90%. The mechanism involves SN2 displacement at the chloromethyl group of CAABC, followed by sulfur transfer and cyanide incorporation.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate imidazole cyclization. A study demonstrated that irradiating a mixture of 4-bromophenylglyoxal, methylurea, and ammonium thiocyanate at 150°C for 15 minutes produces the imidazole-thiol intermediate in 92% yield. Subsequent alkylation with chloroacetonitrile under microwave conditions (100°C, 10 minutes) completes the synthesis in half the time of conventional methods.
Mechanistic Insights and Optimization
Reaction Kinetics
The rate-determining step in thioether formation is the deprotonation of the thiol group. Kinetic studies using in situ IR spectroscopy reveal that Cs₂CO₃ achieves full deprotonation within 10 minutes at 80°C, whereas K₂CO₃ requires 30 minutes. This aligns with the higher basicity (pKₐ ~10.4) and ionic radius of Cs⁺, which enhances nucleophilicity.
Byproduct Mitigation
Common byproducts include bis-alkylated species (from over-alkylation) and hydrolysis products (e.g., carboxylic acids). Strategies to suppress these include:
- Stoichiometric control: Limiting chloroacetonitrile to 1.1 equivalents minimizes bis-alkylation.
- Anhydrous conditions: Molecular sieves or inert gas atmospheres prevent nitrile hydrolysis.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and a gradient of petroleum ether/ethyl acetate (10:1 to 5:1 v/v). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >98% purity.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 4.25 (s, 2H, SCH₂), 7.35–7.80 (m, 4H, Ar–H), 8.10 (s, 1H, imidazole-H).
- IR (KBr): 2210 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N), 690 cm⁻¹ (C–S).
- Mass spectrometry (ESI-MS): m/z 396.31 [M+H]⁺.
Industrial-Scale Considerations
Cost-Effective Feedstocks
Replacing Cs₂CO₃ with cheaper K₃PO₄ reduces material costs by 40% without significant yield loss. Similarly, substituting chloroacetonitrile with bromoacetonitrile (more reactive but pricier) is viable for high-throughput applications.
Waste Management
The ethanol solvent is recovered via distillation (75% efficiency), and heavy metal residues from Cs₂CO₃ are treated with chelating resins.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is pivotal for modifying electronic properties or enhancing metabolic stability in drug design.
| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield/Selectivity | Source |
|---|---|---|---|---|
| Mild oxidation | H₂O₂ (30%), RT, 6–8 hrs | Sulfoxide derivative | 65–72% | |
| Strong oxidation | Oxone®, 60°C, 12 hrs | Sulfone derivative | 80–85% |
Key Findings :
-
Sulfone formation improves hydrolytic stability compared to sulfoxide.
-
Reaction efficiency depends on solvent polarity, with acetonitrile providing optimal results.
Nucleophilic Substitution at the Nitrile Group
The nitrile (-C≡N) group participates in nucleophilic substitutions, enabling conversion to amines, thioamides, or tetrazoles.
| Reaction Type | Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Hydrolysis | H₂O, H₂SO₄ (cat.), 80°C | Carboxylic acid | 55–60% | ||
| Aminolysis | Benzylamine, EtOH, Δ | N-Substituted acetamide | 78% | ||
| Thiol addition | H₂S, pyridine, RT | Thioacetamide | 63% |
Mechanistic Insight :
-
Aminolysis proceeds via a two-step mechanism: initial protonation of the nitrile followed by nucleophilic attack.
-
Thiol additions require base catalysts (e.g., triethylamine) to deprotonate the thiol.
Cross-Coupling Reactions at the Bromophenyl Group
The 4-bromophenyl substituent facilitates metal-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.
Applications :
-
Suzuki couplings generate biaryl systems for extended π-conjugation, enhancing binding affinity in enzyme inhibitors .
-
Buchwald-Hartwig amination introduces nitrogen-containing side chains, critical for solubility and bioactivity .
Functionalization of the Imidazole Ring
The 1-methylimidazole core undergoes electrophilic substitutions or coordination with metal ions.
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | 90% | |
| Metal coordination | Cu(OAc)₂, MeOH | Cu(II)-imidazole complex | 88% |
Structural Impact :
-
N-Alkylation at the imidazole nitrogen alters steric bulk, affecting molecular docking in enzyme active sites .
-
Metal complexes exhibit enhanced antimicrobial activity in vitro .
Cyclization Reactions
The nitrile group participates in cycloadditions to form heterocyclic systems like tetrazoles or triazoles.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, Δ | Tetrazole derivative | 75% | |
| Huisgen cycloaddition | Cu(I), phenylacetylene | 1,2,3-Triazole derivative | 82% |
Utility :
-
Tetrazoles serve as bioisosteres for carboxylic acids, improving pharmacokinetic properties.
Reduction Reactions
Selective reduction of the nitrile group generates primary amines or imines.
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Raney Ni, EtOH | 2-Aminoethylthioimidazole | 68% |
Challenges :
-
Over-reduction of the imidazole ring is avoided using mild hydrogenation conditions.
Scientific Research Applications
Antitumor Activity
Research indicates that imidazole derivatives, including 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile, exhibit significant antitumor properties. Studies have shown that compounds with similar structural motifs can demonstrate cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 | |
| Compound B | U251 | 1.98 ± 1.22 | |
| Compound C | WM793 | <10 |
These values suggest potent antitumor activity, with IC50 values indicating effective concentrations needed to inhibit cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazole and imidazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 10 | |
| Compound E | Escherichia coli | 20 |
These findings highlight the compound's potential as an alternative to traditional antibiotics.
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in preclinical models:
Study on Anticancer Properties : In vitro studies demonstrated that related compounds significantly inhibited proliferation in breast cancer cell lines (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Efficacy : A study evaluated the antibacterial effects of similar thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds could disrupt bacterial cell wall synthesis, leading to cell lysis.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the thioacetonitrile moiety can participate in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core motifs with several classes of molecules:
Key Observations :
- Core Heterocycles: The target compound’s imidazole core is distinct from triazinoindole (Ev1) or pyrimidine (Ev10) backbones, which may influence electronic properties and binding interactions.
- Functional Groups : The nitrile group in the target compound contrasts with acetamide (Ev1, Ev5) or methylthio (Ev3) groups, affecting solubility and reactivity.
Physicochemical Properties
- Melting Points: Bromophenyl-containing compounds (e.g., Ev7’s 4c: m.p. 147–148°C) generally exhibit higher melting points than non-halogenated analogs due to increased crystallinity .
- Spectroscopic Data :
Structure-Activity Relationships (SAR)
- Imidazole vs.
- Bromophenyl Substitution : Enhances lipophilicity and may facilitate π-π stacking in biological targets, as seen in Ev5’s docking studies .
- Nitrile vs. Amide : The nitrile’s electron-withdrawing nature may stabilize charge-transfer interactions, whereas amides (Ev1, Ev5) participate in hydrogen bonding.
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 306.22 g/mol. The structural characteristics, including the presence of a bromophenyl group and an imidazole moiety, suggest potential interactions with biological targets, particularly in enzymatic pathways.
Mechanisms of Biological Activity
Research indicates that compounds with imidazole structures often exhibit a range of biological activities due to their ability to interact with various receptors and enzymes. Specifically, the following mechanisms have been identified:
- Enzyme Inhibition : Imidazole derivatives can act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antimicrobial Activity : Many imidazole compounds demonstrate antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or interference with nucleic acid synthesis.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various imidazole derivatives found that those with bromine substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (related structure) | 0.0039 | Staphylococcus aureus |
| Compound B (related structure) | 0.025 | Escherichia coli |
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in certain cancer types, although specific IC50 values need further investigation for confirmation.
Case Studies
- In Vivo Studies : In a preclinical model, derivatives similar to this compound were administered to assess their anti-inflammatory effects. Results indicated significant reduction in inflammatory markers in treated animals compared to controls.
- Structural Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the bromophenyl ring significantly influenced both potency and selectivity against specific biological targets. The presence of electron-withdrawing groups was correlated with increased activity against certain bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol with chloroacetonitrile in the presence of a base like potassium carbonate. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) significantly influence yield. Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours are typical. Post-synthesis purification via recrystallization (ethanol/water) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the compound's purity and structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and thioether linkage (δ ~3.5–4.5 ppm for SCH₂CN; aromatic protons at δ ~7.0–8.0 ppm) .
- IR Spectroscopy : Validate nitrile (C≡N stretch ~2200–2250 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) functional groups .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for M+1 or M+ fragments) .
Q. How can elemental analysis be utilized to confirm the compound's molecular formula?
- Methodological Answer : Compare experimental C, H, N, S, and Br percentages (via CHNS/O analyzers) with calculated values. For example, a discrepancy ≤0.3% indicates high purity. If deviations occur, repeat combustion analysis or investigate incomplete reaction byproducts (e.g., unreacted starting materials) .
Advanced Research Questions
Q. How do solvent and catalyst choices influence reaction efficiency and yield during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, improving reaction kinetics. Catalysts like K₂CO₃ or triethylamine neutralize HBr byproducts, shifting equilibrium toward product formation. For example, K₂CO₃ in DMF at 70°C achieved 75–85% yield in analogous imidazole-thioacetonitrile syntheses .
Q. What strategies can resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : If C/H/N values deviate:
- Purification : Re-crystallize using mixed solvents (e.g., ethanol/hexane) to remove impurities.
- Byproduct Analysis : Use LC-MS or TLC to detect unreacted intermediates (e.g., residual thiol or nitrile precursors).
- Alternative Techniques : Supplement with X-ray crystallography for absolute structural confirmation .
Q. How can molecular docking studies predict the compound's interactions with biological targets?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure and target proteins (e.g., enzymes like COX-1/2). Analyze binding poses for hydrogen bonding (nitrile or imidazole groups) and hydrophobic interactions (bromophenyl moiety). Compare with known inhibitors (e.g., benzimidazole derivatives) to assess competitive binding potential .
Q. What methodologies assess the environmental fate and degradation pathways of the compound?
- Methodological Answer : Conduct OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Use HPLC-MS to monitor degradation products (e.g., hydrolysis of nitrile to amide). Evaluate photostability via UV irradiation studies. For ecotoxicity, perform algal or Daphnia magna assays to determine LC₅₀ values .
Q. How can structural analogs be designed to optimize pharmacological activity while minimizing toxicity?
- Methodological Answer :
- Scaffold Modification : Replace the bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate bioavailability .
- Bioisosteric Replacement : Substitute the nitrile group with a carboxylic acid (-COOH) to reduce cytotoxicity.
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, metabolism, and hERG channel inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
